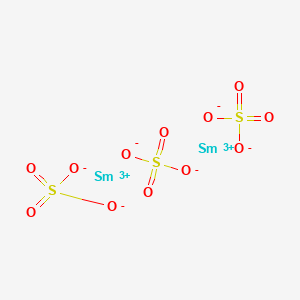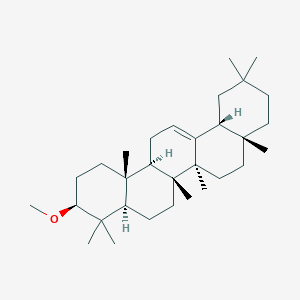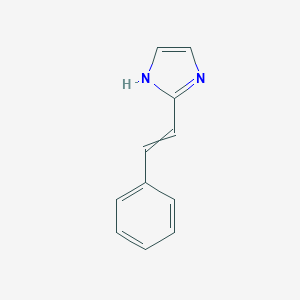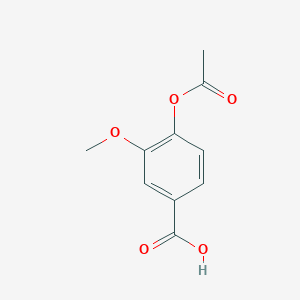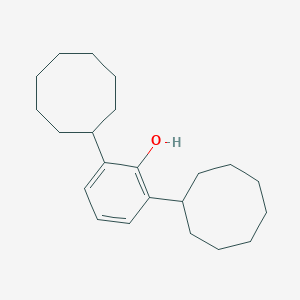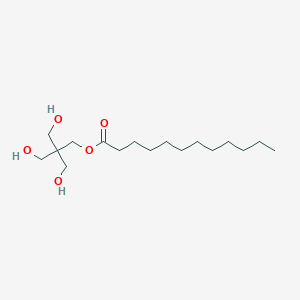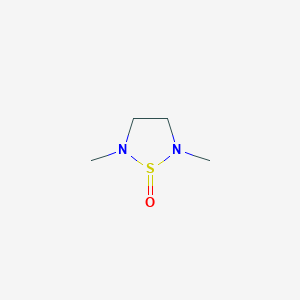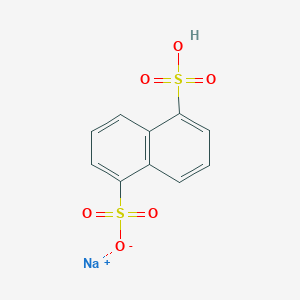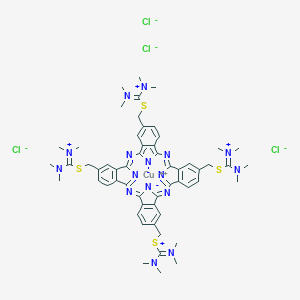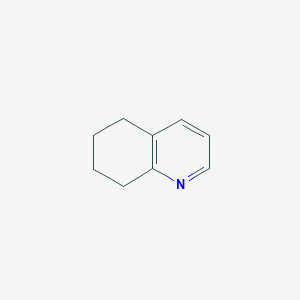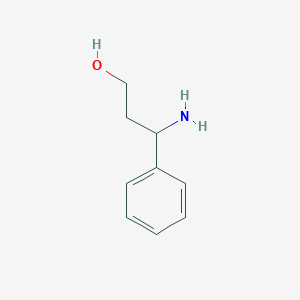
3-Amino-3-phenyl-1-propanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Amino-3-phenyl-1-propanol and its derivatives often involves complex chemical reactions utilizing various catalysts and conditions to achieve high enantioselectivity and yield. For instance, asymmetric synthesis methods using microbial reductases have shown significant potential. These methods can achieve high enantioselectivity in the production of chiral alcohols, demonstrating the compound's critical role as a chiral intermediate in drug synthesis (Choi et al., 2010).
Molecular Structure Analysis
The molecular structure and vibrational characteristics of 3-Amino-3-phenyl-1-propanol have been extensively studied using techniques like Raman and infrared spectroscopy, combined with molecular orbital analysis. These studies reveal the compound's conformational flexibility and how it influences its chemical reactivity and interactions (Cacela et al., 2000).
Chemical Reactions and Properties
Research into the chemical reactions of 3-Amino-3-phenyl-1-propanol includes its role in the synthesis of various compounds and its reactivity under different conditions. Studies have explored its ammonolysis reactions to create specific derivatives, highlighting its versatility in organic synthesis (SuamiTetsuo et al., 1956).
Physical Properties Analysis
The physical properties of 3-Amino-3-phenyl-1-propanol, such as its polymorphism and phase behavior at low temperatures, have been investigated to understand its stability, crystalline forms, and how these properties can affect its use in various applications (Cacela et al., 2003).
Chemical Properties Analysis
The chemical properties of 3-Amino-3-phenyl-1-propanol, including its interactions, reactivity patterns, and mechanisms in various chemical reactions, are crucial for its application in synthetic chemistry. Studies have detailed its role in the formation of complex molecules and the influence of its structure on its reactivity and functional group transformations (Okamoto et al., 1985).
Aplicaciones Científicas De Investigación
-
Synthesis of Tridentate Chiral Schiff Base Ligands
- Field : Organic Chemistry
- Application : 3-Amino-3-phenyl-1-propanol reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands .
- Method : The specific method of synthesis is not provided in the source, but generally, Schiff base ligands are synthesized through a condensation reaction between an amine and a carbonyl compound .
- Results : These ligands can form H-bonded chiral supramolecular metal-organic architectures .
-
Synthesis of Antimicrobial Tripeptides
- Field : Biochemistry
- Application : 3-Amino-3-phenyl-1-propanol can be used in the synthesis of an unnatural tripeptide .
- Method : The specific method of synthesis is not provided in the source, but generally, peptide synthesis involves the coupling of amino acids in a specific sequence .
- Results : The synthesized tripeptide can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .
-
Preparation of Polyurethanes and Poly (propyl ether imine) Dendrimers
- Field : Polymer Chemistry
- Application : 3-Amino-1-propanol is often used as a molecular linker in the preparation of polyurethanes and poly(propyl ether imine) dendrimers .
- Method : The specific method of preparation is not provided in the source, but generally, polyurethanes are synthesized through a reaction between a diisocyanate and a polyol .
- Results : The resulting polyurethanes and dendrimers have potential applications in various fields, including materials science and medicine .
-
Synthesis of Ephedradine A and Tedanalactam
- Field : Organic Chemistry
- Application : 3-Amino-1-propanol is a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam .
- Method : The specific method of synthesis is not provided in the source, but generally, the total synthesis of complex organic molecules involves multiple reaction steps .
- Results : The synthesized ephedradine A and tedanalactam are important for studying the biological activity of these compounds .
-
Preparation of Beta-Lactam Antibiotics
- Field : Pharmaceutical Chemistry
- Application : 3-Amino-1-propanol is used as a starting material in the preparation of beta-lactam antibiotics .
- Method : The specific method of preparation is not provided in the source, but generally, beta-lactam antibiotics are synthesized through a series of organic reactions .
- Results : The resulting beta-lactam antibiotics are widely used in the treatment of bacterial infections .
-
Corrosion Inhibitor
- Field : Industrial Chemistry
- Application : 3-Amino-1-propanol acts as a corrosion inhibitor and finds application in water treatment, metal treatment .
- Method : The specific method of application is not provided in the source, but generally, corrosion inhibitors are added to the corrosive medium to prevent or slow down the corrosion process .
- Results : The use of 3-Amino-1-propanol as a corrosion inhibitor can extend the lifespan of metal structures and equipment .
-
Humectants for Foods and Cosmetics
- Field : Food and Cosmetic Chemistry
- Application : 3-Amino-1-propanol is used as a starting material in the preparation of humectants for foods and cosmetics .
- Method : The specific method of preparation is not provided in the source, but generally, humectants are synthesized through a series of organic reactions .
- Results : The resulting humectants can help maintain moisture in foods and cosmetics .
-
Absorption of Carbon Dioxide Gas
- Field : Environmental Chemistry
- Application : 3-Amino-1-propanol acts as an absorbent for carbon dioxide gas .
- Method : The specific method of application is not provided in the source, but generally, absorbents are used to capture and hold gases .
- Results : The use of 3-Amino-1-propanol as an absorbent can help reduce the amount of carbon dioxide released into the atmosphere .
-
Synthesis of Oxazolines
- Field : Organic Chemistry
- Application : 3-Amino-3-phenyl-1-propanol reacts with nitriles to form oxazolines .
- Method : The specific method of synthesis is not provided in the source, but generally, oxazolines are synthesized through a series of organic reactions .
- Results : The synthesized oxazolines are useful in Pd-catalyzed allylic substitution .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQXIQNPMQTBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932722 | |
| Record name | 3-Amino-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-phenyl-1-propanol | |
CAS RN |
14593-04-5 | |
| Record name | γ-Aminobenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-amino-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


